molecular formula C12H8F2N2O4S B5133207 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide CAS No. 5527-69-5

4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide

Cat. No.: B5133207
CAS No.: 5527-69-5
M. Wt: 314.27 g/mol
InChI Key: NCIKRZGFPUKLJD-UHFFFAOYSA-N
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Description

Product Overview 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide (CAS 5527-69-5) is a fluorinated organic compound with the molecular formula C 12 H 8 F 2 N 2 O 4 S and a molecular weight of 314.265 g/mol [ citation 1 ]. This benzenesulfonamide derivative features a nitro group and two fluorine atoms, making it a valuable building block in medicinal chemistry and chemical synthesis. Research Applications and Value As a member of the benzenesulfonamide family, this compound serves as a critical synthetic intermediate for developing novel bioactive molecules. Benzenesulfonamide scaffolds are extensively investigated in pharmaceutical research for creating potent inhibitors against various targets [ citation 3 ]. For instance, structurally similar N-(nitrophenyl)benzenesulfonamides have been studied for their enhanced peroxidase activity in response to heavy metals like cadmium [ citation 2 ], while other benzenesulfonamide derivatives have been optimized as inhibitors for targets such as viral hemagglutinin [ citation 3 ] and the HIV-1 capsid (CA) protein [ citation 5 ]. The presence of fluorine atoms can significantly influence a compound's physicochemical properties, metabolic stability, and binding affinity, making this fluorinated nitrophenyl benzenesulfonamide a particularly versatile reagent for lead optimization and structure-activity relationship (SAR) studies. Usage and Handling For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling practices and comply with all applicable local and national regulations.

Properties

IUPAC Name

4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-12-7-9(16(17)18)3-6-11(12)14/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIKRZGFPUKLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385984
Record name 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5527-69-5
Record name 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-fluoro-5-nitroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The sulfonamide moiety in 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide is known for its antimicrobial effects. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation. The addition of fluorine and nitro groups may further enhance its binding affinity to specific enzymes involved in metabolic pathways, potentially leading to improved therapeutic efficacy against resistant bacterial strains.

Cancer Research
Recent studies have indicated that compounds similar to this compound can act as inhibitors of lipoxygenases (LOX), enzymes implicated in various cancers and inflammatory diseases . These compounds exhibit selective inhibition of specific LOX isoforms, which may provide a pathway for developing novel anti-cancer therapies.

Organic Synthesis

Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis. Its ability to undergo various chemical transformations allows for the preparation of complex molecules in pharmaceutical development. The presence of multiple functional groups facilitates diverse synthetic pathways, making it a valuable intermediate in the production of other bioactive compounds.

Chemical Sensors

Anion Recognition
Research has demonstrated that derivatives of this compound can function as chemosensors for anion detection. For instance, these compounds exhibit distinct colorimetric changes upon interaction with fluoride ions, allowing for naked-eye detection . This property is particularly useful in environmental monitoring and analytical chemistry.

Case Studies and Research Findings

Study Findings
Inhibition of LOX Isoforms Compounds structurally related to this compound showed potent inhibition against 12-LOX, with implications for antiplatelet therapy .
Antimicrobial Activity The sulfonamide derivatives demonstrated significant antibacterial activity against various pathogens, supporting their use as potential therapeutic agents.
Anion Detection Research on chemosensor probes indicated that modifications to the compound could enhance selectivity and sensitivity towards specific anions like fluoride .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the compound may interfere with cellular pathways involved in inflammation or microbial growth .

Comparison with Similar Compounds

Structural Analogues

4-Fluoro-N-(2-Methoxy-5-(6-Methyl-2-(Pyrrolidine-1-Carbonyl)Imidazo[1,2-a]Pyridin-8-Yl)Pyridin-3-Yl)Benzenesulfonamide (Compound 35)
  • Structure : Incorporates an imidazo[1,2-a]pyridine moiety and a methoxy group.
  • Pharmacological Relevance : Likely optimized for kinase inhibition or receptor antagonism due to the extended aromatic system .
(R)-4-Fluoro-N-(1-{2-[(2,2,2-Trifluoroethoxy)Phenoxy]Ethyl}Pyrrolidin-3-Yl)Benzenesulfonamide (Compound 13)
  • Structure: Features a trifluoroethoxy-phenoxyethyl-pyrrolidine side chain.
  • Key Differences : The trifluoroethoxy group increases lipophilicity (logP) and metabolic stability. Pyrrolidine introduces chirality, affecting receptor binding selectivity.
4-Chloro-N-[[5-[[(4-Fluorophenyl)Methyl]Thio]-4-(2-Propen-1-Yl)-4H-1,2,4-Triazol-3-Yl]Methyl]Benzenesulfonamide
  • Structure : Contains a triazole ring and allyl group, with a chlorine substituent.
  • Key Differences : Chlorine increases molecular weight (MW: 443.27) and polarizability compared to fluorine. The triazole ring enhances hydrogen-bonding capacity.
  • Applications : Investigated for antimicrobial or anticancer activity due to the triazole-thioether motif .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents logP* Solubility (mg/mL) Pharmacological Activity Reference
Target Compound 324.27 4-F, 2-F, 5-NO₂ 2.8 0.15 (DMSO) Anti-inflammatory (hypothesized)
Compound 35 492.17 Methoxy, imidazo-pyridine 3.5 0.08 (DMSO) Kinase inhibition
Compound 13 491.17 Trifluoroethoxy, pyrrolidine 4.1 0.12 (DMSO) α1A/α1D-Adrenergic antagonist
4-Chloro Derivative 443.27 Cl, triazole, allyl 3.9 0.05 (DMSO) Antimicrobial

*logP estimated using fragment-based methods.

Key Observations :

  • Chirality : Compounds like 13 and 14 () demonstrate enantiomer-specific activity, highlighting the importance of stereochemistry in receptor binding .
  • Heterocyclic Modifications : Triazole and imidazo-pyridine moieties () improve target engagement through additional hydrogen-bonding or hydrophobic interactions.

Biological Activity

4-Fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both fluorine and nitro groups, which enhance its interaction with biological targets. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by case studies and research findings.

The molecular structure of this compound includes:

  • Fluorine atoms : Contributing to lipophilicity and potential binding interactions.
  • Nitro group : Enhancing reactivity and biological activity.
  • Sulfonamide group : Known for its role in inhibiting enzyme activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active site residues in enzymes, particularly those involved in folate synthesis, such as dihydropteroate synthase (DHPS) . This inhibition disrupts bacterial cell division, leading to bacteriostatic effects.
  • Binding Affinity : The presence of fluorine and nitro groups may increase the binding affinity to specific proteins or receptors, enhancing its pharmacological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its potential against various bacterial strains. For instance:

  • Inhibition Studies : The compound has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antibacterial activity .
  • Mechanistic Insights : The mechanism involves competitive inhibition of DHPS, crucial for folate biosynthesis in bacteria .

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Studies suggest that it may modulate pathways involved in inflammation through enzyme inhibition, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against various bacterial strains using broth microdilution methods. Results indicated a minimum inhibitory concentration (MIC) effective against several pathogens, highlighting its potential as a therapeutic agent .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited DHPS with an IC50 value indicative of strong inhibitory action. This suggests promising applications in developing new antibacterial agents .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameFunctional GroupsBiological Activity
This compoundFluorine, Nitro, SulfonamideAntimicrobial, Anti-inflammatory
4-FluorobenzenesulfonamideFluorine, SulfonamideAntimicrobial
2-Fluoro-5-nitrophenyl isocyanateFluorine, Nitro, IsocyanateLimited biological activity

The combination of functional groups in this compound enhances its reactivity and specificity towards biological targets compared to other sulfonamide derivatives.

Q & A

Q. What are the critical considerations for synthesizing 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step route starting with sulfonylation of the aniline derivative. Key steps include:

Nitration and Fluorination : Controlled nitration at the 5-position of the 2-fluoroaniline precursor, followed by fluorination under anhydrous conditions to avoid side reactions .

Sulfonamide Coupling : Reacting 4-fluorobenzenesulfonyl chloride with the nitrated intermediate in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize hydrolysis .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.

  • Critical Factors :
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of reactive intermediates .
  • Temperature Control : Exothermic reactions (e.g., sulfonylation) require precise cooling to avoid decomposition.
  • Analytical Validation : Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Methodological Answer : A combination of techniques is essential:
  • NMR Spectroscopy :
  • ¹⁹F NMR : Identifies fluorine environments (δ ≈ -110 ppm for aromatic F, -60 ppm for sulfonamide F) .
  • ¹H/¹³C NMR : Resolves aromatic proton splitting patterns and confirms sulfonamide linkage.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in the sulfonamide group) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₈F₂N₂O₄S; exact mass: 330.02 g/mol) .
  • Data Table :
Technique Key Application Reference
¹⁹F NMRFluorine environment
X-rayCrystal structure
HRMSMolecular formula

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path sampling are used to:

Predict Reactivity : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect) .

Optimize Conditions : Simulate solvent effects (e.g., dielectric constant of DMF vs. THF) and temperature gradients to maximize yield.

Transition State Analysis : Identify energy barriers for key steps (e.g., sulfonamide bond formation) .

  • Case Study : ICReDD’s approach integrates computational screening with high-throughput experimentation to reduce trial-and-error cycles by 50% .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition).
  • Impurity Profiles : Use LC-MS to quantify byproducts (e.g., dehalogenated or hydrolyzed derivatives) .
  • Structural Analogues : Compare activity with structurally similar compounds (e.g., nitro-to-amide substitutions) to isolate pharmacophore contributions .
  • Statistical Validation : Apply multivariate analysis to account for confounding variables (e.g., solvent residues in bioassays) .

Q. What strategies mitigate challenges in impurity profiling during scale-up?

  • Methodological Answer : Common impurities include:
  • Unreacted Intermediates : Residual 2-fluoro-5-nitroaniline (detected via HPLC retention time: ~8.2 min) .
  • Hydrolysis Products : 4-Fluorobenzenesulfonic acid (identified by IR: S=O stretch at 1170 cm⁻¹) .
  • Mitigation Strategies :
  • Process Analytical Technology (PAT) : Real-time monitoring using inline Raman spectroscopy .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) to suppress side reactions.

Methodological Tables

Q. Table 1: Common Analytical Techniques for Purity Assessment

Technique Target Impurity Detection Limit Reference
HPLC-UVUnreacted intermediates0.1%
LC-MS/MSHydrolysis byproducts0.01%
¹⁹F NMRFluorinated contaminants1%

Q. Table 2: Computational Tools for Reaction Optimization

Software/Tool Application Reference
Gaussian (DFT)Transition state modeling
ICReDD PlatformReaction path sampling
COSMO-RSSolvent selection

Key Takeaways

  • Synthesis : Prioritize inert conditions and stepwise purification .
  • Characterization : Combine NMR, X-ray, and HRMS for unambiguous confirmation .
  • Advanced Optimization : Integrate computational screening with experimental validation .

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